4',5'-Dibromofluorescein chemical structure and properties
4',5'-Dibromofluorescein chemical structure and properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4',5'-Dibromofluorescein is a synthetic organic compound belonging to the xanthene dye family.[1] It is a halogenated derivative of fluorescein (B123965), characterized by the presence of two bromine atoms at the 4' and 5' positions of the xanthene core.[1] This modification of the fluorescein structure imparts specific chemical and photophysical properties that make it a valuable tool in various scientific and industrial applications. This technical guide provides a detailed overview of the chemical structure, properties, and key applications of 4',5'-Dibromofluorescein, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The chemical structure of 4',5'-Dibromofluorescein is based on a xanthene scaffold. The systematic IUPAC name for this compound is 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one.[2]

Table 1: Chemical Identifiers for 4',5'-Dibromofluorescein
| Identifier | Value |
| IUPAC Name | 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one[2] |
| CAS Number | 596-03-2[3] |
| Molecular Formula | C₂₀H₁₀Br₂O₅[3] |
| Molecular Weight | 490.10 g/mol [3] |
| Synonyms | Solvent Red 72, Eosinic acid, D&C Orange No. 5[1][4] |
Physicochemical and Spectral Properties
4',5'-Dibromofluorescein is typically an orange to red powder.[1] Its solubility and spectral characteristics are key to its applications.
Table 2: Physicochemical Properties of 4',5'-Dibromofluorescein
| Property | Value |
| Appearance | Orange to red powder[1] |
| Melting Point | 270-273 °C[1] |
| Boiling Point | 633.7 °C (Predicted) |
| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and acetone[1] |
| pKa | 8.14 (Predicted) |
Table 3: Spectral Properties of 4',5'-Dibromofluorescein
| Property | Value |
| Absorption Maximum (λmax) | 370 nm[1], 450 nm |
| Emission Maximum (λem) | 480 nm[1], 517 nm (when excited at 494 nm)[1] |
Synthesis
The synthesis of 4',5'-Dibromofluorescein typically involves the bromination of fluorescein.[1] The general procedure consists of reacting fluorescein with a brominating agent in a suitable solvent.
Experimental Protocol: Synthesis of 4',5'-Dibromofluorescein
A general method for the synthesis involves the dibromination of fluorescein in a sodium hydroxide (B78521) solution.[1] The resulting product is then converted to its free acid form.[1]
Materials:
-
Fluorescein (C.I. Acid Yellow 73)[1]
-
Sodium hydroxide
-
Bromine
-
Appropriate solvents for reaction and purification
Procedure:
-
Dissolve fluorescein in an aqueous solution of sodium hydroxide.
-
Slowly add a stoichiometric amount of bromine to the reaction mixture with constant stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
-
Upon completion, acidify the reaction mixture to precipitate the 4',5'-Dibromofluorescein.
-
Collect the precipitate by filtration and wash it with water to remove any inorganic impurities.
-
Further purify the product by recrystallization from a suitable solvent system, such as aqueous ethanol.
Applications in Research and Drug Development
4',5'-Dibromofluorescein has several applications in scientific research and is being explored for its potential in drug development.
Biological Staining and Fluorescence Microscopy
As a fluorescent dye, 4',5'-Dibromofluorescein is used as a stain in histology and microscopy to visualize various cellular components.[1] Its ability to absorb and emit light allows for the imaging of biological structures and processes.[5]
Protein Analysis
One of the significant applications of 4',5'-Dibromofluorescein is in protein analysis. It has been used as a highly sensitive negative stain for the detection of proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
This protocol is adapted from a study demonstrating the ultrasensitive detection of proteins.
Materials:
-
Polyacrylamide gel post-electrophoresis
-
Staining solution: 4',5'-Dibromofluorescein solution (concentration to be optimized)
-
Washing solution: Deionized water
Procedure:
-
After electrophoresis, wash the gel with deionized water to remove residual SDS and buffer salts.
-
Immerse the gel in the 4',5'-Dibromofluorescein staining solution.
-
Incubate for a designated period (e.g., 10-30 minutes) with gentle agitation.
-
Destain the gel by washing with deionized water to remove excess stain from the gel matrix, revealing clear protein bands against a stained background.
Photodynamic Therapy (PDT)
Xanthene dyes, including 4',5'-Dibromofluorescein, are known to act as photosensitizers.[5] In the presence of light and oxygen, they can generate reactive oxygen species (ROS), which are cytotoxic to cells.[6] This property makes them potential candidates for photodynamic therapy, a treatment modality for cancer and other diseases.[5][6] The mechanism involves the photosensitizer absorbing light energy and transferring it to molecular oxygen, creating highly reactive singlet oxygen that induces cell death.[6]
While 4',5'-Dibromofluorescein has shown chemotherapeutic properties and potential against certain cancer cells, such as erythrosine-resistant leukemia cells, the specific signaling pathways involved have not been fully elucidated.[1] The primary proposed mechanism for its anticancer effect, particularly in the context of PDT, is the induction of oxidative stress through the generation of ROS. High levels of ROS can lead to cellular damage and trigger programmed cell death (apoptosis) or necrosis.
Safety and Handling
4',5'-Dibromofluorescein is considered toxic and should be handled with care.[1] It may cause skin, eye, and respiratory irritation upon contact.[1] It is essential to use appropriate personal protective equipment, including gloves and eye protection, when handling this compound.[1] In case of skin contact, wash the affected area with soap and water. If it comes into contact with the eyes, rinse thoroughly with water.[1]
Conclusion
4',5'-Dibromofluorescein is a versatile fluorescent dye with a range of applications in research and industry. Its well-defined chemical structure and predictable photophysical properties make it a valuable tool for biological staining, fluorescence microscopy, and protein analysis. Furthermore, its potential as a photosensitizer in photodynamic therapy highlights its relevance in the field of drug development. Further research into its biological mechanisms of action, particularly its effects on cellular signaling pathways, will be crucial for realizing its full therapeutic potential. This technical guide provides a solid foundation for researchers and scientists to understand and utilize 4',5'-Dibromofluorescein in their respective fields.
References
- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]
- 2. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocompare.com [biocompare.com]
- 6. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
